Cas no 656-77-9 (1-Cyclobutene-1-carboxylic acid, 2,3,3-trifluoro-, methyl ester)

1-Cyclobutene-1-carboxylic acid, 2,3,3-trifluoro-, methyl ester is a highly reactive compound with unique properties. It is employed in the synthesis of advanced organic molecules due to its ability to facilitate specific chemical transformations. This ester is valued for its enhanced stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical applications.
1-Cyclobutene-1-carboxylic acid, 2,3,3-trifluoro-, methyl ester structure
656-77-9 structure
商品名:1-Cyclobutene-1-carboxylic acid, 2,3,3-trifluoro-, methyl ester
CAS番号:656-77-9
MF:C6H5F3O2
メガワット:166.097912549973
CID:5866537
PubChem ID:165880067

1-Cyclobutene-1-carboxylic acid, 2,3,3-trifluoro-, methyl ester 化学的及び物理的性質

名前と識別子

    • 1-Cyclobutene-1-carboxylic acid, 2,3,3-trifluoro-, methyl ester
    • 656-77-9
    • EN300-37452898
    • methyl 2,3,3-trifluorocyclobut-1-ene-1-carboxylate
    • インチ: 1S/C6H5F3O2/c1-11-5(10)3-2-6(8,9)4(3)7/h2H2,1H3
    • InChIKey: DBIHVPVODSIKKQ-UHFFFAOYSA-N
    • ほほえんだ: C1(C(OC)=O)CC(F)(F)C=1F

計算された属性

  • せいみつぶんしりょう: 166.02416388g/mol
  • どういたいしつりょう: 166.02416388g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 232
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

  • 密度みつど: 1.36±0.1 g/cm3(Predicted)
  • ふってん: 128-129 °C

1-Cyclobutene-1-carboxylic acid, 2,3,3-trifluoro-, methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37452898-1.0g
methyl 2,3,3-trifluorocyclobut-1-ene-1-carboxylate
656-77-9 95%
1g
$986.0 2023-05-26
Enamine
EN300-37452898-0.1g
methyl 2,3,3-trifluorocyclobut-1-ene-1-carboxylate
656-77-9 95%
0.1g
$342.0 2023-05-26
Enamine
EN300-37452898-0.05g
methyl 2,3,3-trifluorocyclobut-1-ene-1-carboxylate
656-77-9 95%
0.05g
$229.0 2023-05-26
Enamine
EN300-37452898-5.0g
methyl 2,3,3-trifluorocyclobut-1-ene-1-carboxylate
656-77-9 95%
5g
$2858.0 2023-05-26
Aaron
AR028E0J-50mg
methyl2,3,3-trifluorocyclobut-1-ene-1-carboxylate
656-77-9 95%
50mg
$340.00 2025-02-16
Aaron
AR028E0J-250mg
methyl2,3,3-trifluorocyclobut-1-ene-1-carboxylate
656-77-9 95%
250mg
$695.00 2025-02-16
1PlusChem
1P028DS7-100mg
methyl2,3,3-trifluorocyclobut-1-ene-1-carboxylate
656-77-9 95%
100mg
$485.00 2024-04-22
1PlusChem
1P028DS7-250mg
methyl2,3,3-trifluorocyclobut-1-ene-1-carboxylate
656-77-9 95%
250mg
$664.00 2024-04-22
Enamine
EN300-37452898-10.0g
methyl 2,3,3-trifluorocyclobut-1-ene-1-carboxylate
656-77-9 95%
10g
$4236.0 2023-05-26
Enamine
EN300-37452898-0.25g
methyl 2,3,3-trifluorocyclobut-1-ene-1-carboxylate
656-77-9 95%
0.25g
$487.0 2023-05-26

1-Cyclobutene-1-carboxylic acid, 2,3,3-trifluoro-, methyl ester 関連文献

1-Cyclobutene-1-carboxylic acid, 2,3,3-trifluoro-, methyl esterに関する追加情報

Introduction to 1-Cyclobutene-1-carboxylic acid, 2,3,3-trifluoro-, methyl ester (CAS No. 656-77-9)

1-Cyclobutene-1-carboxylic acid, 2,3,3-trifluoro-, methyl ester, identified by the CAS number 656-77-9, is a fluorinated cycloalkene derivative that has garnered significant attention in the field of medicinal chemistry and materials science due to its unique structural and electronic properties. This compound belongs to a class of molecules that exhibit a balance of rigidity and reactivity, making it a valuable scaffold for the development of novel pharmaceuticals and functional materials.

The molecular structure of 1-Cyclobutene-1-carboxylic acid, 2,3,3-trifluoro-, methyl ester features a cyclobutene ring substituted with a trifluoromethyl group at the 2-position and a carboxylic acid methyl ester at the 1-position. The presence of fluorine atoms introduces significant electronic and steric effects that can modulate the biological activity and chemical reactivity of the molecule. Specifically, the trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid methyl ester provides a versatile handle for further functionalization.

In recent years, there has been growing interest in fluorinated heterocycles as pharmacophores due to their ability to improve drug-like properties such as solubility, bioavailability, and binding affinity. 1-Cyclobutene-1-carboxylic acid, 2,3,3-trifluoro-, methyl ester is no exception and has been explored in several high-profile research studies for its potential applications in drug discovery.

One notable area of research involves the use of 1-Cyclobutene-1-carboxylic acid, 2,3,3-trifluoro-, methyl ester as a building block for the synthesis of more complex molecules. For instance, researchers have demonstrated its utility in constructing novel inhibitors targeting enzymes involved in cancer metabolism. The trifluoromethyl group's ability to enhance binding interactions with biological targets has been particularly advantageous in this context. Additionally, the carboxylic acid methyl ester can be readily converted into other functional groups such as amides or esters, allowing for further customization of the molecular structure.

Another emerging application of this compound is in the field of materials science. The unique electronic properties of fluorinated cycloalkenes make them attractive candidates for organic semiconductors and liquid crystals. Studies have shown that derivatives of 1-Cyclobutene-1-carboxylic acid, 2,3,3-trifluoro-, methyl ester can exhibit enhanced thermal stability and charge transport properties when incorporated into polymer matrices. This has opened up possibilities for developing advanced optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

The synthesis of 1-Cyclobutene-1-carboxylic acid, 2,3,3-trifluoro-, methyl ester typically involves multi-step organic reactions starting from commercially available precursors. Key steps often include ring formation reactions such as Diels-Alder or electrocyclic rearrangements to construct the cyclobutene core. Subsequent fluorination reactions using reagents like sulfur tetrafluoride or hydrogen fluoride-pyrrolidine complexes are employed to introduce the trifluoromethyl group. Finally, esterification reactions complete the synthesis by introducing the carboxylic acid methyl ester moiety.

In terms of biological activity, preliminary studies suggest that 1-Cyclobutene-1-carboxylic acid, 2,3,3-trifluoro-, methyl ester may exhibit inhibitory effects on certain enzymes by virtue of its structural features. However, more comprehensive pharmacological evaluations are needed to fully elucidate its potential therapeutic applications. Researchers are also exploring its interactions with biological targets using computational methods such as molecular docking simulations to predict binding affinities and mechanisms.

The growing interest in fluorinated compounds underscores their importance in modern chemistry and medicine. As synthetic methodologies continue to advance, it is anticipated that more derivatives of 1-Cyclobutene-1-carboxylic acid, 2,3,3-trifluoro-, methyl ester will be developed and studied for their unique properties. The combination of computational design and experimental validation will be crucial in realizing their full potential across various disciplines.

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